2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile 2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Brand Name: Vulcanchem
CAS No.: 697232-61-4
VCID: VC6600878
InChI: InChI=1S/C24H16BrN3O5/c25-14-5-3-4-13(8-14)11-28-18-7-2-1-6-16(18)24(23(28)31)17(10-26)22(27)33-20-19(30)9-15(12-29)32-21(20)24/h1-9,29H,11-12,27H2
SMILES: C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2CC5=CC(=CC=C5)Br
Molecular Formula: C24H16BrN3O5
Molecular Weight: 506.312

2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

CAS No.: 697232-61-4

Cat. No.: VC6600878

Molecular Formula: C24H16BrN3O5

Molecular Weight: 506.312

* For research use only. Not for human or veterinary use.

2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile - 697232-61-4

Specification

CAS No. 697232-61-4
Molecular Formula C24H16BrN3O5
Molecular Weight 506.312
IUPAC Name 2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Standard InChI InChI=1S/C24H16BrN3O5/c25-14-5-3-4-13(8-14)11-28-18-7-2-1-6-16(18)24(23(28)31)17(10-26)22(27)33-20-19(30)9-15(12-29)32-21(20)24/h1-9,29H,11-12,27H2
Standard InChI Key XIHOXGJJBOCSBA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2CC5=CC(=CC=C5)Br

Introduction

The compound 2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile is a complex organic molecule with potential applications in medicinal chemistry. Its structure combines spirocyclic frameworks with functional groups like amino, hydroxymethyl, and nitrile, making it a versatile candidate for biological and pharmaceutical research.

Structural Features

This compound features:

  • Spirocyclic Core: The spiro[indole-pyrano-pyran] framework provides rigidity and conformational stability.

  • Functional Groups:

    • Amino group (-NH2_2) at the 2' position.

    • Hydroxymethyl group (-CH2_2OH) at the 6' position.

    • Carbonitrile (-CN) at the 3' position.

    • Bromophenyl substituent at the 1-position.

These groups contribute to its reactivity and potential for hydrogen bonding in biological systems.

Synthesis

The synthesis of this compound often involves multi-step organic reactions starting from indole derivatives or related precursors. Typical methods include:

  • Cyclization reactions to form the spirocyclic core.

  • Functional group modifications to introduce specific substituents like bromophenyl and hydroxymethyl groups.

Biological Activity

Spirocyclic compounds are known for their diverse pharmacological properties:

  • Potential anticancer activity due to interactions with DNA or enzymes.

  • Antimicrobial properties targeting bacterial or fungal pathogens.

  • Anti-inflammatory effects through enzyme inhibition mechanisms.

Molecular Docking Studies

Preliminary docking studies suggest that compounds with similar structures can bind effectively to active sites of enzymes like COX or LOX, indicating potential as anti-inflammatory agents .

Analytical Data

The compound's structure is typically confirmed using:

  • NMR Spectroscopy: For proton (1^1H) and carbon (13^13C) environments.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • X-Ray Crystallography: To determine the precise three-dimensional arrangement of atoms.

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